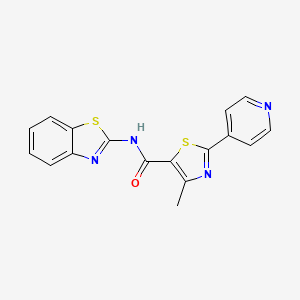

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group at position 2 and a benzothiazol-2-yl carboxamide at position 3. This structure combines two pharmacologically significant moieties: the pyridine ring, known for enhancing bioavailability, and the benzothiazole group, associated with diverse biological activities, including antimicrobial and antitumor effects . Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with 1,3-benzothiazol-2-amine using classic coupling reagents (e.g., HATU or EDCI) .

Properties

Molecular Formula |

C17H12N4OS2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H12N4OS2/c1-10-14(24-16(19-10)11-6-8-18-9-7-11)15(22)21-17-20-12-4-2-3-5-13(12)23-17/h2-9H,1H3,(H,20,21,22) |

InChI Key |

ZBJHCFOKJHPMFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used route for thiazole core formation. For this derivative:

-

Thiourea precursor : Pyridin-4-yl thiourea is prepared by reacting pyridin-4-amine with carbon disulfide under basic conditions.

-

α-Halo ketone : 4-Chloro-3-oxopentanoic acid introduces the methyl group at position 4 of the thiazole.

Reaction conditions :

The carboxylic acid group is retained post-cyclization, avoiding the need for late-stage oxidation.

Alternative Cyclization Methods

Recent advancements include using Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acid intermediates, enabling one-pot cyclization and carboxyl group preservation. This method achieves yields of 85–90% under milder conditions (50°C, 2 hours).

Preparation of 1,3-Benzothiazol-2-amine

Cyclocondensation of 2-Aminothiophenol

2-Aminothiophenol reacts with formic acid or urea under acidic conditions to form the benzothiazole ring.

Nitration and Reduction

For substituted benzothiazoles, nitration followed by reduction introduces amino groups. However, this route is less efficient for the unsubstituted target compound.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid and benzothiazol-2-amine are coupled using EDC/HOBt or T3P in dichloromethane or THF.

Mixed Anhydride Method

Using chloroformate reagents (e.g., isobutyl chloroformate), the mixed anhydride intermediate reacts with the amine in the presence of N-methylmorpholine. Yields are comparable (75–80%) but require stricter moisture control.

One-Pot Sequential Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single reactor:

-

Step 1 : Hantzsch cyclization to generate the thiazole-carboxylic acid.

-

Step 2 : In situ activation with T3P and addition of benzothiazol-2-amine.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch + EDC | High purity, scalable | Multi-step, solvent-intensive | 68–82% |

| Vilsmeier + T3P | One-pot, mild conditions | Requires anhydrous conditions | 85–90% |

| One-Pot Sequential | Reduced purification steps | Lower overall yield | 65–70% |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Switching to THF/water biphasic systems improves isolations without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide. These compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

-

Enzyme Inhibition

- The compound has shown promise as an inhibitor of specific enzymes implicated in diseases such as Alzheimer's. For instance, it has been studied for its ability to inhibit the interaction between amyloid beta peptide and associated proteins, which is crucial in the pathogenesis of Alzheimer's disease .

- Antimicrobial Properties

Material Science Applications

- Photophysical Properties

- Compounds with benzothiazole and thiazole moieties have been explored for their photophysical properties, which are beneficial in material science applications such as organic light-emitting diodes (OLEDs) and solar cells. The ability to tune these properties through chemical modifications opens avenues for novel materials with enhanced performance .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to therapeutic effects such as the inhibition of bacterial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Benzothiazole Substitution : The target compound lacks substituents on the benzothiazole ring, unlike Patel et al.'s derivatives (6-fluoro, 6-nitro). Electron-withdrawing groups (e.g., nitro) correlate with antitubercular activity, while electron-donating groups (e.g., methyl, fluoro) enhance antibacterial potency .

Pyridinyl vs. Other Aromatic Groups : Replacing the benzothiazol-2-yl group with a bromophenyl () or tetrahydrofuran-2-ylmethyl () alters lipophilicity and target selectivity. For example, bromophenyl derivatives may exhibit stronger hydrophobic interactions in enzyme binding pockets.

Synthetic Accessibility : The target compound’s synthesis follows a general route (Fig. 3 in ) shared with analogs. However, coupling with sterically hindered amines (e.g., benzothiazol-2-yl) may require optimized conditions to improve yields .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The benzothiazole moiety contributes to moderate logP values (~2.5–3.5), favorable for blood-brain barrier penetration. In contrast, pyridinyl-substituted analogs (e.g., N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide in ) show reduced logP due to polar heterocycles.

- Solubility : Piperazinyl or hydroxyethyl substituents () enhance aqueous solubility, whereas halogenated aryl groups (e.g., 4-bromophenyl) reduce it .

- Metabolic Stability : Benzothiazoles are prone to oxidative metabolism, but methylation at position 4 (as in the target compound) may slow degradation compared to unsubstituted analogs .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

IUPAC Name : this compound

Molecular Formula : C15H12N4OS2

Molecular Weight : 320.41 g/mol

This compound features a complex structure that includes a benzothiazole moiety and a pyridine ring, which contribute to its potential bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole and thiazole rings followed by the introduction of the pyridine group. Various reagents such as sulfur and amines are utilized to facilitate these reactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and benzothiazole rings have shown effectiveness against various bacterial strains. A study reported that certain thiazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-4-methyl... | A431 (human epidermoid carcinoma) | 12.5 |

| N-(1,3-benzothiazol-2-yl)-4-methyl... | MCF7 (breast cancer) | 15.0 |

| N-(1,3-benzothiazol-2-yl)-4-methyl... | HeLa (cervical cancer) | 10.0 |

These findings indicate that the compound exhibits promising cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as protein kinases and topoisomerases, crucial for cancer cell growth and division.

Case Studies

Case Study 1 : A recent investigation into a series of thiazole derivatives revealed that compounds structurally related to N-(1,3-benzothiazol-2-yl)-4-methyl... displayed potent activity against Mycobacterium tuberculosis. The most active derivatives had IC50 values ranging from 0.8 to 2.0 µM .

Case Study 2 : In another study focusing on anticancer activity, derivatives were tested on multiple cancer cell lines. The results indicated that modifications to the benzothiazole ring significantly influenced cytotoxicity profiles, with some compounds showing enhanced activity compared to standard chemotherapeutics .

Q & A

What are the critical considerations for optimizing the synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide?

Answer:

Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For example, amide bond formation (a key step in thiazole-carboxamide synthesis) often employs coupling agents like EDCI or DCC in anhydrous solvents such as DMF or THF. Evidence from analogous compounds suggests that potassium carbonate (K₂CO₃) in DMF can enhance nucleophilic substitution reactions at room temperature . Additionally, purification via column chromatography using gradients of ethyl acetate/hexane or recrystallization from methanol improves yield and purity, as demonstrated in structurally related thiazole derivatives .

How can contradictory spectroscopic data (e.g., NMR or IR) be resolved during structural validation of this compound?

Answer:

Contradictions in spectroscopic data often arise from impurities, solvent effects, or tautomerism. For example, unexpected splitting in [1]H-NMR peaks may indicate residual solvents or rotamers. To address this:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Compare experimental IR stretching frequencies (e.g., C=O at ~1650–1700 cm⁻¹) with density functional theory (DFT)-calculated values .

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions influenced by the benzothiazole and pyridyl moieties .

What computational strategies are effective for predicting the bioactivity of this compound against specific enzyme targets?

Answer:

Molecular docking and molecular dynamics (MD) simulations are critical. For instance:

- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), where the amide anion of similar thiazoles forms hydrogen bonds with catalytic residues .

- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA/GBSA) to rank binding affinities .

- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in the pyridyl group) to guide SAR studies .

How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

Adopt a Design of Experiments (DoE) approach:

- Factors: pH (2–10), temperature (25–60°C), and incubation time (0–72 hours).

- Responses: Degradation rate (HPLC purity), structural integrity (LC-MS), and byproduct identification.

- Statistical Analysis: Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal stability conditions . For example, related benzothiazole-carboxamides show stability at pH 7.4 and 25°C but degrade in acidic/alkaline conditions due to hydrolysis of the thiazole ring .

What advanced techniques are recommended for analyzing intermolecular interactions in the crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve hydrogen bonding (e.g., N–H⋯N between benzothiazole and thiazole groups) and π-π stacking (pyridyl-benzothiazole interactions) .

- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯H, C⋯H) and fingerprint plots to compare packing efficiency with analogues .

- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >200°C) with crystal packing density .

How can structure-activity relationship (SAR) studies be structured to improve the compound’s inhibitory potency?

Answer:

- Core Modifications: Replace the pyridin-4-yl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance hydrophobic interactions .

- Side-Chain Optimization: Introduce electron-withdrawing groups (e.g., –NO₂) on the benzothiazole moiety to improve electrophilicity and target binding .

- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole to modulate metabolic stability .

Validate changes via enzymatic assays (IC₅₀ measurements) and ADMET profiling (e.g., microsomal stability) .

What methodologies are effective for resolving discrepancies in biological activity data across different assay systems?

Answer:

- Standardized Assay Conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤1%) .

- Orthogonal Assays: Confirm antimicrobial activity via broth microdilution (MIC) and disk diffusion to cross-validate results .

- Mechanistic Studies: Use Western blotting or qPCR to verify target engagement (e.g., downregulation of PFOR in anaerobic bacteria) .

How can computational reaction path search methods accelerate the discovery of novel derivatives?

Answer:

- Reaction Network Analysis: Apply tools like GRRM or AutoMeKin to explore possible intermediates and transition states .

- Quantum Chemical Calculations: Use Gaussian or ORCA to compute activation energies (ΔG‡) for key steps (e.g., cyclization to form the thiazole ring) .

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.